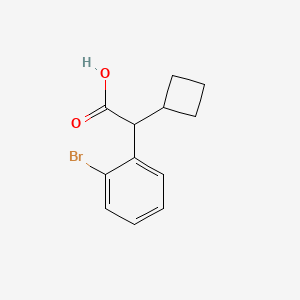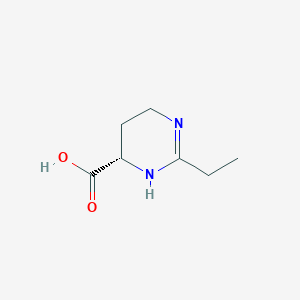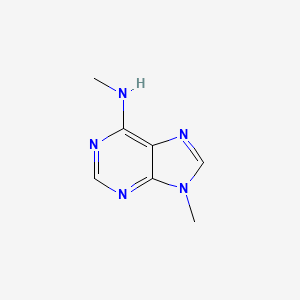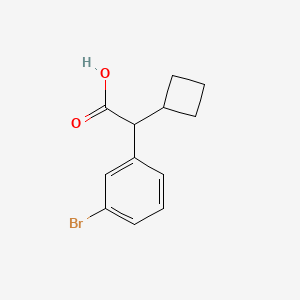
2-(2-bromophenyl)-2-cyclobutylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-2-cyclobutylacetic acid, also known as BPCB, is a synthetic organic compound belonging to the family of cyclobutylacetic acids. It is a colorless liquid that is soluble in most organic solvents and has a melting point of -30°C. BPCB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
2-(2-bromophenyl)-2-cyclobutylacetic acid is believed to act as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme and blocks its action. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid depend on the dosage and route of administration. In general, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and concentration, improved memory and cognitive function, and increased muscle strength and coordination. In addition, it has been shown to have an anti-inflammatory effect, as well as to reduce anxiety and improve mood.
实验室实验的优点和局限性
The main advantage of using 2-(2-bromophenyl)-2-cyclobutylacetic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that 2-(2-bromophenyl)-2-cyclobutylacetic acid is a highly toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its effects.
未来方向
In the future, further research is needed to better understand the biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid. Additionally, research should be conducted to explore the potential therapeutic applications of 2-(2-bromophenyl)-2-cyclobutylacetic acid, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Additionally, research should be conducted to explore the potential environmental effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid, as it is a potentially toxic compound. Finally, research should be conducted to explore the potential of 2-(2-bromophenyl)-2-cyclobutylacetic acid as a biomarker for certain diseases or environmental pollutants.
合成方法
2-(2-bromophenyl)-2-cyclobutylacetic acid can be synthesized via a number of different routes. One of the most common methods involves the reaction of 2-bromo-2-phenylacetic acid with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.
科学研究应用
2-(2-bromophenyl)-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the biochemical and physiological effects of certain drugs, such as anticholinesterase drugs. Additionally, 2-(2-bromophenyl)-2-cyclobutylacetic acid has been used to study the effects of certain environmental pollutants on biochemical and physiological processes.
属性
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)




